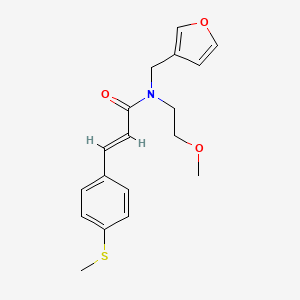

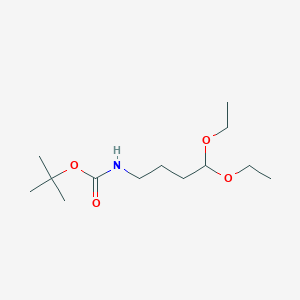

![molecular formula C17H18N6OS B2432963 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 880801-68-3](/img/structure/B2432963.png)

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The compound’s structure suggests it might exhibit interesting properties. For example, the triazole ring is a heterocycle that is often found in pharmaceuticals and agrochemicals due to its ability to mimic the structure of peptides .Chemical Reactions Analysis

The compound’s amine group could act as a base or nucleophile in reactions, while the acetamide group could participate in hydrolysis reactions. The sulfanyl group could potentially undergo oxidation reactions .Wissenschaftliche Forschungsanwendungen

- Findings : The planar pyrido[3,4-g]quinazoline tricyclic system was crucial for maintaining protein kinase inhibitory potency .

- Structure : The planarity of the pyridoquinazoline system was explored in terms of DNA intercalation potential .

- Activity : These compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Protein Kinase Inhibition

Antiviral Activity

Anti-Inflammatory and Analgesic Effects

DNA Intercalation Studies

Anti-Fibrotic Properties

Molecular Shape and Protein Kinase Inhibitors

These findings highlight the diverse applications of STL269728 and underscore its potential in drug discovery and therapeutic development. Researchers continue to explore its properties across various domains, making it an intriguing compound for further investigation. 🌟🔬🧪

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of STL269728, also known as 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide, is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal , and it is the main constituent of intracellular proteinaceous accumulations found in Parkinson’s disease (PD) patients .

Mode of Action

STL269728 interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn creates amyloid aggregates that lead to neurotoxicity and neurodegeneration . STL269728 has been shown to slightly reduce the α-syn aggregation .

Biochemical Pathways

The aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . Misfolded extracellular α-syn establishes a prion-like mechanism of propagation from neurons to glial cells . Finally, misfolded α-syn acts as an antigen, thus triggering an immune response closely associated with neuroinflammatory events .

Pharmacokinetics

The compound has shown in vivo efficacy in preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .

Result of Action

STL269728 has displayed the ability to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the prevention of the decrease in levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .

Action Environment

The compound’s effectiveness in in vivo models suggests that it is likely to be stable and effective under physiological conditions .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-11-4-3-5-14(12(11)2)20-15(24)10-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-9H,10,18H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJFRNNOYIQCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2432881.png)

![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)

![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2432889.png)

![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)

![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)

![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)